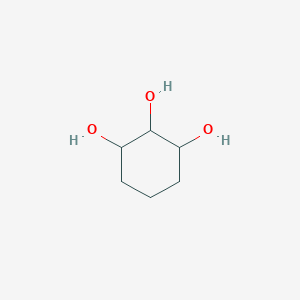

1,2,3-Cyclohexanetriol

描述

1,2,3-Cyclohexanetriol (CAS 6286-43-7) is a vicinal triol with hydroxyl groups at the 1, 2, and 3 positions of a cyclohexane ring. It exists as a mixture of cis- and trans-isomers and is commercially available with ≥97% purity . Key physicochemical properties include a boiling point of 225.6°C, density of 1.356 g/cm³, and melting point data derived from NIST calculations (Tfus ≈ 132–154°C) . Its synthesis involves hydrogenation of 2-cyclohexen-1-ol or reduction of pyrogallol, yielding racemic mixtures . This compound is primarily utilized in academic and industrial research, particularly in borate ester synthesis under mild conditions .

属性

IUPAC Name |

cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSANPWSFUSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867829 | |

| Record name | Cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-43-7 | |

| Record name | 1,3-Cyclohexanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Oxidation and Hydrolysis Routes Starting from Cyclohexene Derivatives

One classical approach involves the functionalization of cyclohexene or its derivatives, followed by oxidation and hydrolysis steps to introduce the triol functionality.

Cyclohexene-3-ol Acetate Oxidation : Cyclohexene-3-ol acetate can be synthesized from cyclohexene. Oxidation of this intermediate, preferably using performic acid, leads to the formation of cis-cis-trans-cyclohexane-1,2,3-triol in yields ranging from 20 to 25%, with only minor amounts (1-2%) of the cis-trans-cis isomer obtained.

3-Methoxycyclohexene Oxidation : Starting from 3-methoxycyclohexene, oxidation with peracetic acid yields a mixture of 3-methoxycyclohexane-trans-1,2-diols. Subsequent treatment with hydrobromic acid produces a mixture of the a- and β-cyclohexanetriols in nearly equal amounts but with low overall yield.

3-Acetoxycyclohexene Intermediate : A more efficient route involves oxidation of cyclohexene to 3-acetoxycyclohexene using reagents like lead tetraacetate or selenium dioxide. This intermediate can be hydrolyzed to 3-hydroxycyclohexene, which upon further oxidation and hydrolysis yields the desired triols. Selenium dioxide oxidation reportedly gives higher yields (~45%) compared to lead tetraacetate (~21%), although reproducibility varies.

| Starting Material | Oxidant/Reagent | Product Yield (%) | Notes |

|---|---|---|---|

| Cyclohexene-3-ol acetate | Performic acid | 20-25 | Mainly cis-cis-trans isomer |

| 3-Methoxycyclohexene | Peracetic acid + HBr | Low (not quantified) | Mixture of a- and β-triols |

| Cyclohexene | Lead tetraacetate | ~21 | Produces 3-acetoxycyclohexene |

| Cyclohexene | Selenium dioxide | ~45 (variable) | Preferred for larger scale |

Hydrogenation of Trihydroxybenzenes

Another significant method is the catalytic hydrogenation of trihydroxybenzene derivatives under high pressure to saturate the aromatic ring while retaining hydroxyl groups.

High-Pressure Hydrogenation of 1,2,4-Trihydroxybenzene : Using Raney-nickel catalyst at 100 atmospheres and 100°C in ethanol, 1,2,4-trihydroxybenzene can be converted directly into (±)-all-cis-1,2,4-cyclohexanetriol. The reaction mixture is complex and viscous, requiring careful workup involving vacuum distillation and flash chromatography. The isolated yield of the triol is approximately 31%.

Comparison to Related Systems : Similar hydrogenations of 1,3,5-trihydroxybenzene (pyrogallol) to all-cis-cyclohexane-1,3,5-triol have been reported with yields around 40% using Raney-nickel catalysts. However, direct hydrogenation methods for 1,2,3-cyclohexanetriol are less documented, making oxidation routes from cyclohexene derivatives more common for this isomer.

Stereochemical Considerations and Isomer Separation

The preparation of this compound involves stereochemical complexity due to the possible cis/trans arrangements of hydroxyl groups on the cyclohexane ring.

Isomer Identification and Separation : Studies have shown that cis-cis-trans and cis-trans-cis isomers of cyclohexane-1,2,3-triols can be formed, but their separation by fractional crystallization is tedious and often results in low yields.

Walden Inversion Theory Application : The stereochemistry of triols obtained from epoxide ring opening and oxidation reactions has been rationalized using the Walden inversion theory, which predicts the configuration outcomes of nucleophilic attacks on epoxides and the retention/inversion of configuration during subsequent transformations.

Summary Table of Preparation Methods for this compound

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of cyclohexene derivatives | Cyclohexene, 3-methoxycyclohexene, or 3-acetoxycyclohexene | Performic acid, peracetic acid, hydrobromic acid, lead tetraacetate, selenium dioxide | Mild oxidation, hydrolysis | 20-45 | Produces mixtures of stereoisomers; yields vary |

| High-pressure hydrogenation | 1,2,4-Trihydroxybenzene | Raney-nickel catalyst | 100 atm H2, 100°C, ethanol | ~31 | Direct synthesis of all-cis-1,2,4-cyclohexanetriol |

| Epoxide ring opening and oxidation | 3-Ethoxycyclohexene | Potassium permanganate, hydrobromic acid | Oxidation and acid hydrolysis | Low | Used for stereochemical studies rather than preparative scale |

Research Findings and Practical Notes

The oxidation of cyclohexene derivatives is a versatile but often low-yielding approach to this compound and its isomers, complicated by isomer mixtures and difficult separations.

High-pressure catalytic hydrogenation offers a more direct route to certain triol isomers but is less commonly applied specifically to this compound compared to 1,2,4- or 1,3,5-triols.

The stereochemical outcome of these syntheses is influenced by the nature of the starting materials and reagents, with the Walden inversion mechanism providing a theoretical framework for predicting product configurations.

Practical preparation often requires careful chromatographic purification due to the formation of multiple stereoisomers and the high polarity of the triols.

化学反应分析

Types of Reactions: 1,2,3-Cyclohexanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexane-1,2,3-trione or cyclohexane-1,2,3-tricarboxylic acid.

Reduction: Cyclohexane or cyclohexanol derivatives.

Substitution: Halogenated cyclohexane derivatives or alkylated cyclohexane derivatives.

科学研究应用

Chemical Synthesis

1,2,3-Cyclohexanetriol is primarily utilized as a building block for synthesizing complex organic molecules. Its hydroxyl groups enable various chemical reactions, including oxidation, reduction, and substitution. Key products formed from this compound include:

| Reaction Type | Products |

|---|---|

| Oxidation | Cyclohexane-1,2,3-trione or cyclohexane-1,2,3-tricarboxylic acid |

| Reduction | Cyclohexanol derivatives |

| Substitution | Halogenated cyclohexane derivatives or alkylated cyclohexane derivatives |

The compound's ability to form hydrogen bonds enhances its reactivity and stability in various chemical processes.

Biological Applications

In biological research, this compound has been investigated for its potential roles in biochemical pathways. Notably:

- Precursor for Antibiotics : It is a key structural component of validamycin A, a naturally occurring antibiotic. Derivatives of this compound are synthesized to explore structure-activity relationships that could lead to the development of new antibiotics.

- Chiral Stationary Phases : Derivatives containing isopropylidene groups have been studied for their effectiveness as chiral stationary phases in gas chromatography. This application leverages the ability of these derivatives to selectively interact with enantiomers of various compounds.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its therapeutic properties:

- Intermediate in Drug Synthesis : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

- Potential Anti-Cancer Properties : Some studies suggest that compounds derived from this compound could have anti-cancer effects due to their ability to modulate enzyme activity and influence signaling pathways involved in cell proliferation .

Industrial Applications

The compound also finds utility in industrial settings:

- Production of Polymers and Resins : this compound is used in producing polymers and resins due to its chemical stability and functional group versatility.

- Catalysis : In catalytic processes such as hydrogenation and isomerization reactions involving cyclohexene derivatives, this compound has been identified as a trace product that can influence reaction pathways and selectivity .

Case Studies

Several case studies illustrate the compound's diverse applications:

- Validamycin Synthesis : Research has focused on synthesizing β-D-glucopyranosylvalidamine from this compound. This synthesis involves multiple steps that require protection and deprotection strategies to achieve desired regio- and stereochemical outcomes.

- Enzymatic Differentiation : Studies have shown that enzymatic differentiation can be employed to synthesize chiral isopropylidene derivatives of this compound. This method provides an environmentally friendly approach compared to traditional chemical synthesis techniques.

作用机制

The mechanism of action of 1,2,3-Cyclohexanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

相似化合物的比较

Cyclohexane-1,3,5-triol

Structure and Properties :

- A symmetric triol with hydroxyl groups at 1, 3, and 5 positions (CAS 2041-15-8). The cis,cis-1,3,5 isomer (CAS 50409-12-6) has three equatorial hydroxyl groups, conferring unique conformational stability .

- Molecular weight: 132.16 g/mol (same as 1,2,3-isomer). Boiling point and density data are less well-documented but comparable to 1,2,3-cyclohexanetriol .

Key Differences :

- Reactivity : The symmetric arrangement of hydroxyl groups in 1,3,5-cyclohexanetriol facilitates regioselective esterification, whereas this compound’s vicinal hydroxyls favor borate complexation .

- Biological Activity : Neither compound exhibits significant protein kinase C (PKC) activation, unlike phorbol ester derivatives .

Cyclohexane-1,2,4-triol

Structure and Properties :

Key Differences :

- Biological Relevance: Unlike 1,2,3- and 1,3,5-isomers, 1,2,4-cyclohexanetriol derivatives mimic the "core" structure of resiniferatoxin, enabling nociceptor neuron modulation .

- Synthesis : Requires enantioselective methods to achieve specific stereochemistry, whereas this compound is synthesized as a racemic mixture .

p-Menthane-1,2,3-triol

Structure and Properties :

Key Differences :

- Solubility : Lower water solubility compared to this compound (logWS ≈ -0.5 vs. -1.2 for p-menthane derivative) .

- Stereochemistry : Contains four stereocenters, complicating synthesis and purification relative to unsubstituted triols .

Comparative Data Tables

Table 1: Physicochemical Properties of Cyclohexanetriols

Research Findings and Insights

- Conformational Effects : Computational studies show that 1,2,4-cyclohexanetriol diesters exhibit conformational dissimilarities to phorbol esters, explaining their lack of PKC activation .

- Thermodynamics : this compound’s Gibbs free energy (ΔfG° = -342 kJ/mol) and enthalpy (ΔfH° = -598 kJ/mol) suggest higher stability than 1,3,5-isomers .

- Stereochemical Complexity : The synthesis of enantiopure 1,2,4-cyclohexanetriol requires advanced stereochemical control, unlike the racemic 1,2,3-analogue .

生物活性

1,2,3-Cyclohexanetriol (C6H12O3) is a trihydroxy derivative of cyclohexane that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article reviews the biological activity of this compound, including its synthesis, structural characterization, and the results of various biological assays.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to a cyclohexane ring. Its molecular structure can be represented as follows:

The compound exists in several stereoisomeric forms, with the all-cis form being particularly studied for its biological properties .

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. These methods typically involve the selective hydroxylation of cyclohexane derivatives using reagents such as hydrogen peroxide or via enzymatic processes. The choice of method can influence the yield and purity of the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects against Escherichia coli and Staphylococcus aureus, this compound demonstrated moderate antibacterial properties comparable to standard antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Staphylococcus aureus | 30 µg/mL | Moderate |

| Salmonella typhimurium | 40 µg/mL | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems.

Case Study: Antioxidant Efficacy

In a controlled experiment using human liver cells exposed to oxidative stress agents, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated that the compound could enhance cellular viability under oxidative conditions .

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways. The presence of hydroxyl groups allows for hydrogen bonding with cellular components, potentially influencing membrane fluidity and receptor interactions.

Cellular Signaling Pathways

Research has suggested that this compound may activate specific signaling pathways associated with cell survival and proliferation. For instance, its interaction with antioxidant response elements may upregulate genes involved in detoxification processes.

Safety and Toxicity

Preliminary studies on the toxicity of this compound indicate a favorable safety profile at therapeutic doses. However, further research is necessary to establish comprehensive toxicity data across different biological models.

常见问题

Basic Research Questions

Q. What are the common synthesis routes for 1,2,3-cyclohexanetriol, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via hydrogenation of aromatic precursors or from cyclohexene derivatives. For example, high-pressure hydrogenation of 1,2,4-benzenetriol using Raney nickel or rhodium catalysts yields all-cis-1,2,4-cyclohexanetriol . Another route involves 2-cyclohexen-1-ol or pyrogallol under mild catalytic conditions, though stereochemical outcomes vary with catalyst choice . Key factors include catalyst type (e.g., Rh/Al₂O₃ for stereoselectivity), reaction pressure, and solvent systems.

Q. What spectroscopic methods are most effective for characterizing this compound and confirming its structure?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹B for borate ester derivatives) and IR spectroscopy are critical. For example, borate esters derived from cyclohexanetriol are characterized by ¹¹B-NMR to confirm boron coordination and IR to identify hydroxyl and ester functional groups . Stereochemical analysis of isomers requires 2D NMR (e.g., NOESY) to resolve spatial arrangements .

Q. How can researchers optimize reaction yields in the synthesis of borate esters using this compound?

- Methodological Answer : Azeotropic conditions with continuous water removal improve yields (>90%) by shifting equilibrium toward borate ester formation. Toluene or n-heptane is typically used as azeotroping agents, paired with mild temperatures (60–80°C) to avoid decomposition . Stoichiometric ratios of boric acid to cyclohexanetriol (3:1) and prolonged reaction times (12–24 hrs) further enhance efficiency.

Advanced Research Questions

Q. How does the choice of catalyst influence the stereochemical outcome in the hydrogenation of aromatic precursors to cyclohexanetriol isomers?

- Methodological Answer : Catalysts like Raney nickel favor partial hydrogenation, often producing mixtures of cis and trans isomers. In contrast, Rh/Al₂O₃ under high-pressure H₂ (50–100 bar) promotes full saturation with stereochemical control, yielding all-cis-1,2,4-cyclohexanetriol . Computational modeling (DFT) can predict adsorption geometries of intermediates on catalyst surfaces to rationalize selectivity.

Q. What strategies resolve data contradictions arising from synthetic routes producing varying isomeric ratios of cyclohexanetriol?

- Methodological Answer : Cross-validation using chromatographic (HPLC with chiral columns) and spectroscopic techniques (variable-temperature NMR) is essential. For example, discrepancies in isomer ratios from hydrogenation vs. epoxide ring-opening routes can be resolved by comparing ¹³C NMR chemical shifts of hydroxyl-bearing carbons . Statistical analysis (e.g., PCA) of spectral data helps identify systematic errors in characterization.

Q. How do steric and electronic effects govern the reactivity of cyclohexanetriol isomers in borate ester formation?

- Methodological Answer : Vicinal triols (e.g., this compound) exhibit higher reactivity due to cooperative hydrogen bonding, enabling efficient boron chelation. Isomers like 1,3,5-cyclohexanetriol show reduced reactivity due to steric hindrance between hydroxyl groups . Kinetic studies (e.g., in situ FTIR monitoring) reveal that reaction rates correlate with the spatial proximity of hydroxyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。